2-[(2-{[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]carbonyl}phenyl)sulfanyl]benzonitrile
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Overview
Description
2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE is a complex organic compound with a unique structure that includes a piperazine ring, a nitrophenyl group, and a benzonitrile moiety
Preparation Methods
The synthesis of 2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles.
Scientific Research Applications
2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The piperazine ring can modulate the compound’s binding affinity and selectivity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-({2-[4-(4-METHOXY-2-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}SULFANYL)BENZONITRILE include:
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: This compound shares a similar piperazine and nitrophenyl structure but lacks the benzonitrile group.
Properties
Molecular Formula |
C25H22N4O4S |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[2-[4-(4-methoxy-2-nitrophenyl)piperazine-1-carbonyl]phenyl]sulfanylbenzonitrile |
InChI |
InChI=1S/C25H22N4O4S/c1-33-19-10-11-21(22(16-19)29(31)32)27-12-14-28(15-13-27)25(30)20-7-3-5-9-24(20)34-23-8-4-2-6-18(23)17-26/h2-11,16H,12-15H2,1H3 |
InChI Key |
RZNNTHCKPHVOLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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